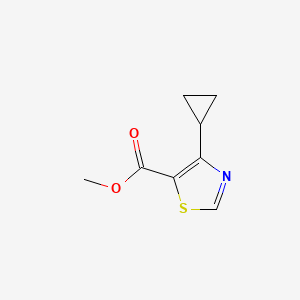
Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate (CPC) is an organic compound that has been studied for its potential applications in scientific research, including as a reagent for organic synthesis, as a catalyst, and as a pharmaceutical agent. CPC is a cyclic thiazole carboxylate that is produced from the reaction of a thiazole carboxylic acid with methyl 4-cyclopropyl-1-thiol. This compound is a white crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Access to Thiazoline-4-carboxylates : A study demonstrates a method for synthesizing 5-spirocyclopropane-annelated thiazoline-4-carboxylates, derivatives that are valuable for their potential biological activities. This synthesis involves a Michael addition and intramolecular substitution, highlighting the versatility of thiazole compounds in organic synthesis (Nötzel et al., 2001).
Cross-Claisen Condensation : Another research focuses on the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are constrained heterocyclic γ-amino acids. These compounds, built around a thiazole ring, serve as mimics for secondary protein structures. The study presents a short route to these acids, which are significant for drug design and protein structure mimicry (Mathieu et al., 2015).
Biological Activities and Potential Applications
Antimicrobial and Antioxidant Studies : A synthesis study reports on new heterocyclic derivatives of cyclopropane dicarboxylic acid, incorporating thiadiazole and 1,2,4-triazole moieties. These compounds show notable antimicrobial and antioxidant activities, underscoring the potential of thiazole derivatives in developing new antimicrobial and antioxidant agents (Sharba et al., 2005).
Anticancer Agents : Research into thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties reveals their potent anticancer activities. This study highlights the synthesis of novel pharmacophores containing thiazole moieties and their evaluation as anticancer agents, indicating the significant role of thiazole derivatives in cancer treatment (Gomha et al., 2017).
Design and Synthesis Targeting Flavivirus Envelope Proteins : A series of analogues based on methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate were synthesized and tested against yellow fever virus. This research explores the antiviral activity of thiazole derivatives, focusing on improving metabolic stability, therapeutic index, and antiviral potency (Mayhoub et al., 2011).
properties
IUPAC Name |
methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7-6(5-2-3-5)9-4-12-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBJAZLXZDHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2729769.png)
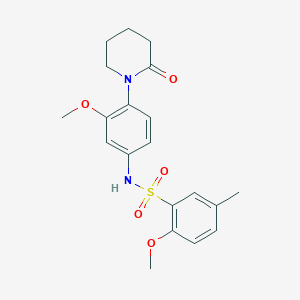
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2729772.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2729782.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)

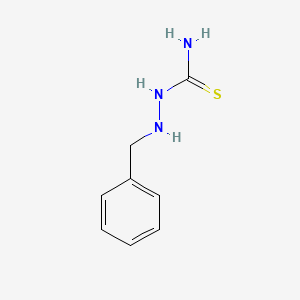
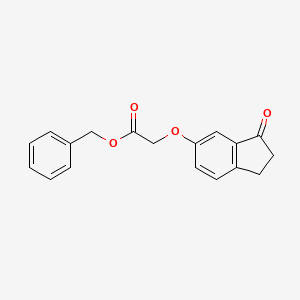

![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)
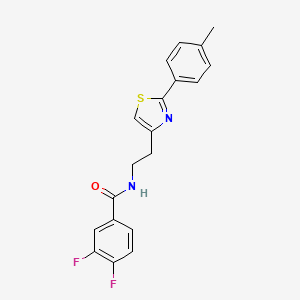
![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)